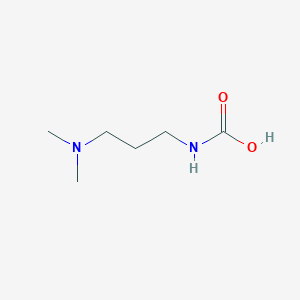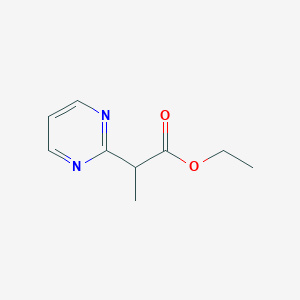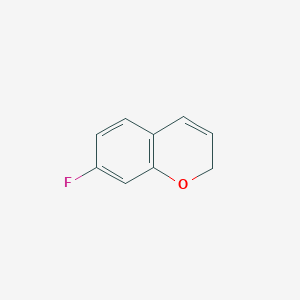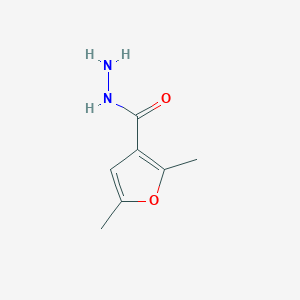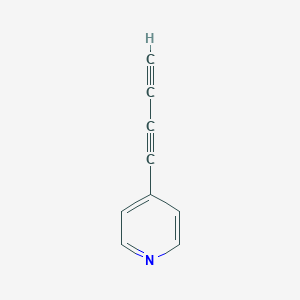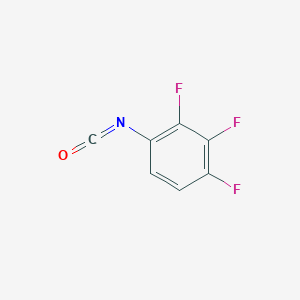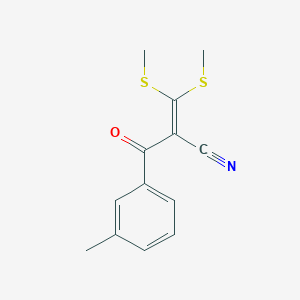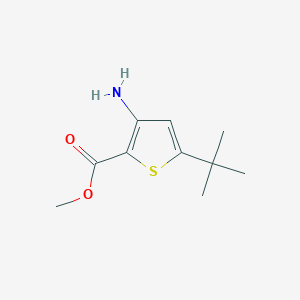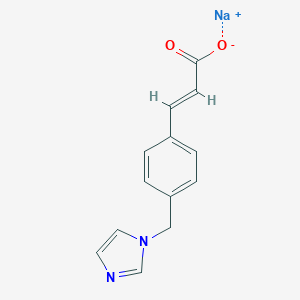![molecular formula C10H17NO3 B071324 Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate CAS No. 183622-07-3](/img/structure/B71324.png)
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate, also known as TBNHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been studied for its potential use as a drug delivery agent, due to its ability to form stable complexes with various drugs.
In material science, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties. Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to form stable complexes with various metals, which can be used to synthesize metal-organic frameworks (MOFs) with tunable properties.
In catalysis, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been studied for its potential use as a catalyst in various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction. Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to enhance the efficiency of these reactions, leading to higher yields and shorter reaction times.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, including drugs and metals. These complexes may interact with cellular components, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate are still being investigated, but it has been shown to have anti-cancer properties in vitro. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to form stable complexes with various drugs, which may enhance their efficacy and reduce their toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is its ability to form stable complexes with various molecules, which can be used to enhance the efficacy of drugs and catalytic reactions. Additionally, Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate has been shown to have low toxicity, making it a promising candidate for drug delivery applications.
However, there are also some limitations to using Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate in lab experiments. For example, the synthesis of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate can be challenging, and the compound may be difficult to purify and isolate. Additionally, the mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate is not fully understood, which may limit its potential applications in some fields.
Future Directions
There are several future directions for research on Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate. One area of interest is the development of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate-based materials with unique properties, such as high porosity or conductivity. Additionally, further studies are needed to fully understand the mechanism of action of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate and its potential applications in drug delivery and catalysis. Finally, there is a need for more efficient and scalable synthesis methods for Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate, which would enable its wider use in scientific research.
Synthesis Methods
The synthesis of Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate involves the reaction of tert-butyl carbamate with (1E,3Z)-5-hydroxypenta-1,3-diene in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent dehydration and cyclization reactions. The final product is obtained through purification and isolation steps.
properties
CAS RN |
183622-07-3 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h4-7,12H,8H2,1-3H3,(H,11,13)/b6-4-,7-5+ |
InChI Key |
REDZGHBVOTZFAC-XGXWUAJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C=C/C=C\CO |
SMILES |
CC(C)(C)OC(=O)NC=CC=CCO |
Canonical SMILES |
CC(C)(C)OC(=O)NC=CC=CCO |
synonyms |
Carbamic acid, [(1E,3Z)-5-hydroxy-1,3-pentadienyl]-, 1,1-dimethylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



